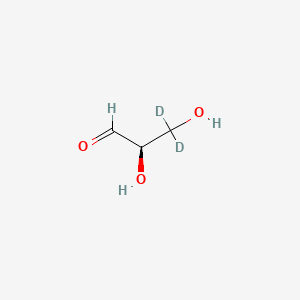
D-Glyceraldehyde-3,3'-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glyceraldehyde-3,3’-d2 is a deuterium-labeled analogue of D-Glyceraldehyde, the simplest of all aldoses. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of D-Glyceraldehyde-3,3’-d2 is C3H4D2O3, and it has a molecular weight of 92.09.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glyceraldehyde-3,3’-d2 can be synthesized through the oxidation of ketohexoses. For instance, D-fructose can be treated with lead tetraacetate in acetic acid, resulting in the formation of a formic acid-glycolic acid diester of D-Glyceraldehyde. This diester can then be hydrolyzed with dilute acid to yield D-Glyceraldehyde .
Industrial Production Methods: The industrial production of D-Glyceraldehyde-3,3’-d2 involves the use of stable isotope labeling techniques. These methods ensure the incorporation of deuterium atoms into the glyceraldehyde molecule, providing a high-purity product suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: D-Glyceraldehyde-3,3’-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-Glyceraldehyde-3,3’-d2 can be oxidized using reagents such as lead tetraacetate or periodate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines
Major Products:
Scientific Research Applications
D-Glyceraldehyde-3,3’-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for quality control and analytical testing .
Mechanism of Action
D-Glyceraldehyde-3,3’-d2 exerts its effects primarily through its involvement in metabolic pathways. It is an intermediate in glycolysis and gluconeogenesis, where it is converted to 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase. This conversion involves the oxidative phosphorylation of D-Glyceraldehyde-3,3’-d2, with the cofactor NAD playing a crucial role .
Comparison with Similar Compounds
D-Glyceraldehyde: The unlabelled analogue of D-Glyceraldehyde-3,3’-d2, with the same chemical structure but without deuterium atoms.
L-Glyceraldehyde: The enantiomer of D-Glyceraldehyde, differing in the spatial arrangement of atoms.
Dihydroxyacetone: A structural isomer of glyceraldehyde, differing in the position of the carbonyl group
Uniqueness: D-Glyceraldehyde-3,3’-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This labeling provides a distinct advantage in metabolic research, enabling the detailed study of biochemical pathways and reaction mechanisms.
Properties
IUPAC Name |
(2R)-3,3-dideuterio-2,3-dihydroxypropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-NFTRXVFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@H](C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, methyl[(methylamino)(methylimino)methyl]-, ethyl ester (9CI)](/img/new.no-structure.jpg)


![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
